

Advanced Protocol: Using 1-Chloro-3-methoxyisoquinoline as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 1-Chloro-3-methoxyisoquinoline

CAS No.: 16535-95-8

Cat. No.: B3108417

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Regioselective Scaffold for Kinase & KRas Inhibitor Synthesis

Executive Summary

1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a "privileged scaffold" intermediate used extensively in the synthesis of Tyrosine Kinase Inhibitors (TKIs), KRas G12D inhibitors, and HCV antivirals. Its value lies in its orthogonal reactivity: the C1-chloro position is highly activated for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (

), while the C3-methoxy group serves as a stable electronic modulator that can be demethylated later to reveal a hydroxyl handle for solubility-enhancing groups.

This guide details the specific protocols for leveraging this molecule's unique electronic asymmetry, preventing common regioselectivity errors, and optimizing yields in high-value drug synthesis.

Chemical Profile & Reactivity Logic

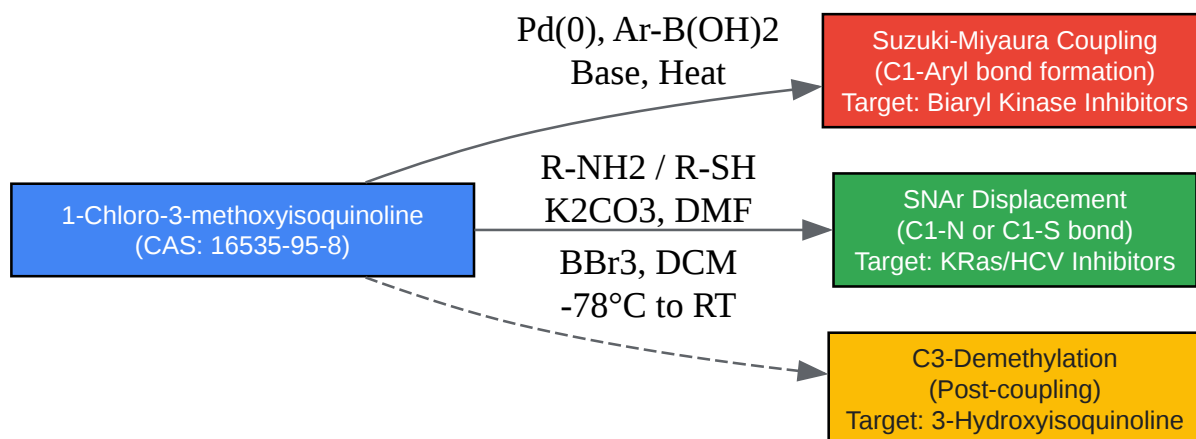
2.1 Electronic Structure & Selectivity

The isoquinoline ring system possesses a dipole that makes the C1 position electron-deficient (electrophilic) due to the adjacent nitrogen atom (

bond imine character).

- C1-Chloro (Active Site): Highly reactive toward oxidative addition (Pd) and nucleophilic attack.
- C3-Methoxy (Modulator): Electron-donating group (EDG). It deactivates the ring slightly compared to a naked isoquinoline but directs steric bulk away from the N-atom. It is generally stable under standard coupling conditions but can be cleaved with or pyridine-HCl.

2.2 Reactivity Map



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Figure 1: Orthogonal reactivity profile. The C1-Cl is the primary handle for diversification.

Critical Pre-Requisite: Synthesis & Purity

Warning: Isomer Confusion. A common error in sourcing or synthesizing this intermediate is confusing it with 3-chloro-1-methoxyisoquinoline.

- Correct Route: 3-methoxyisoquinolin-1(2H)-one +

1-Chloro-3-methoxyisoquinoline.

- Incorrect Route: 1,3-dichloroisoquinoline + NaOMe

3-chloro-1-methoxyisoquinoline (Major product due to higher C1 reactivity).

Purity Check:

- ¹H NMR (DMSO-d₆): Characteristic singlet for C4-H around 7.4–7.6 ppm. The methoxy singlet appears at 3.9–4.0 ppm.
- Impurity: The 1-methoxy isomer will show distinct shifts for the aromatic protons due to the loss of the deshielding C1-Cl effect.

Application Protocol A: Suzuki-Miyaura Coupling

Application: Synthesis of biaryl cores for SRC/Abl kinase inhibitors.

Mechanism

The electron-poor pyridine ring of the isoquinoline facilitates rapid oxidative addition of Pd(0) into the C1-Cl bond, even without specialized ligands.

Standard Operating Procedure (SOP)

Component	Equivalents	Role	Notes
1-Chloro-3-methoxyisoquinoline	1.0	Substrate	Limiting reagent.
Aryl Boronic Acid	1.2 – 1.5	Coupling Partner	Excess ensures completion.
Pd(PPh ₃) ₄	0.05 (5 mol%)	Catalyst	Robust, standard catalyst.
K ₂ CO ₃ (2M aq)	3.0	Base	Activates boronic acid.
Dioxane	[0.1 M]	Solvent	Miscible with water, high boiling point.

Step-by-Step:

- Charge: In a reaction vial, combine **1-chloro-3-methoxyisoquinoline** (1.0 equiv), aryl boronic acid (1.2 equiv), and (5 mol%).
- Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
- Solvent: Add degassed 1,4-dioxane and 2M aqueous (3:1 ratio).
- Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of boronic acid fragment + 158 - 1).
- Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over .[1][2]
- Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Optimization Tip: For sterically hindered boronic acids (ortho-substituted), switch to Pd(dppf)Cl₂ or XPhos Pd G2 and use anhydrous conditions (

/ Toluene / 100°C).

Application Protocol B: Nucleophilic Aromatic Substitution ()

Application: Synthesis of amino-isoquinoline cores found in KRas G12D inhibitors (e.g., Adagrasib analogs).

Mechanism

The C1 position is activated for nucleophilic attack.^[3] The reaction proceeds via a Meisenheimer-like transition state. Strong nucleophiles (thiols, primary amines) react under mild conditions.

SOP: Thiol/Amine Displacement

Component	Equivalents	Role
1-Chloro-3-methoxyisoquinoline	1.0	Substrate
Nucleophile (R-SH or R-NH ₂)	1.2 – 2.0	Reactant
Base (Cs ₂ CO ₃ or DIPEA)	2.0 – 3.0	Acid Scavenger
Solvent (DMF or DMSO)	[0.2 M]	Polar Aprotic

Step-by-Step:

- Dissolve: Dissolve **1-chloro-3-methoxyisoquinoline** in dry DMF.
- Add Base: Add
(for thiols/phenols) or DIPEA (for amines).
- Add Nucleophile: Add the amine or thiol dropwise.
- Reaction:
 - Thiols:^[4] Stir at 25°C (RT) for 2–6 hours.

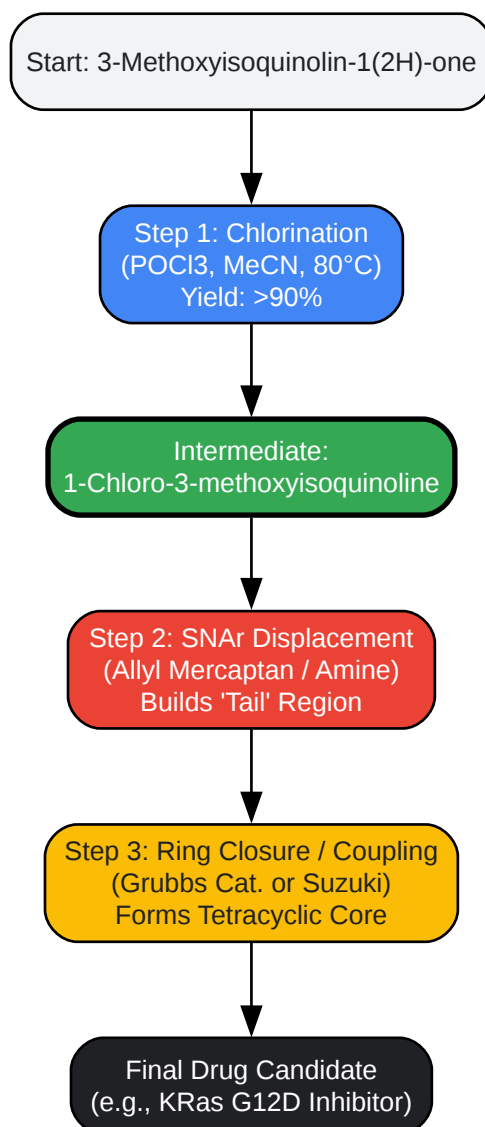
- Amines: Heat to 60–80°C for 4–16 hours.
- Quench: Pour into ice water. The product often precipitates.
- Isolation: Filter the precipitate or extract with DCM.

Case Study Data (from Patent US20240025919A1): Reaction of **1-chloro-3-methoxyisoquinoline** with allyl mercaptan using

in DMF at 25°C proceeded overnight to yield the C1-thioether, a key intermediate for tetracyclic KRas inhibitors [1].

Strategic Workflow: KRas Inhibitor Synthesis

The following diagram illustrates how this intermediate is used to build complex tetracyclic drugs.



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Figure 2: Synthetic workflow for KRas inhibitors utilizing the **1-chloro-3-methoxyisoquinoline** scaffold.

Troubleshooting & Optimization

Problem	Probable Cause	Solution
Low Yield (Suzuki)	Protodehalogenation (Cl replaced by H).	Switch to anhydrous conditions (Toluene/Dioxane). Avoid alcoholic solvents.
No Reaction (SNAr)	Nucleophile is too weak (e.g., aniline).	Increase temp to 120°C or use Buchwald conditions (Pd-catalyzed amination) instead of SNAr.
Regioisomer Impurity	Incorrect starting material synthesis.	Verify starting material is 1-chloro-3-methoxy, not 3-chloro-1-methoxy. Check C4-H NMR shift.
Hydrolysis	Wet solvent converting C1-Cl back to C1-OH (isoquinolinone).	Ensure solvents are anhydrous. Store intermediate under inert atmosphere.

Safety & Handling

- Hazards: **1-Chloro-3-methoxyisoquinoline** is an organochloride. It may be a skin sensitizer and irritant.
- Reactivity: Avoid contact with strong oxidizing agents. The C1-Cl bond is labile; hydrolysis releases HCl gas if exposed to moisture/acid.
- Storage: Store at 2–8°C under Argon/Nitrogen.

References

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